3-(2H-indazol-3-ylformamido)propanoic acid
Overview
Description
3-(2H-indazol-3-ylformamido)propanoic acid is a chemical compound with the molecular formula C11H11N3O3 and a molecular weight of 233.23 g/mol . It is known for its unique structure, which includes an indazole ring, a formamido group, and a propanoic acid moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 3-(2H-indazol-3-ylformamido)propanoic acid typically involves the reaction of indazole derivatives with formamido and propanoic acid precursors. One common synthetic route includes the condensation of 3-aminoindazole with formic acid to form the formamido intermediate, followed by the reaction with β-alanine to yield the final product . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often include optimization of reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
3-(2H-indazol-3-ylformamido)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2H-indazol-3-ylformamido)propanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of 3-(2H-indazol-3-ylformamido)propanoic acid involves its interaction with specific molecular targets and pathways. The indazole ring is known to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects . The formamido and propanoic acid groups also contribute to its overall activity by enhancing its binding affinity and stability.
Comparison with Similar Compounds
3-(2H-indazol-3-ylformamido)propanoic acid can be compared with other similar compounds, such as:
Indole derivatives: These compounds share a similar indazole or indole ring structure and exhibit comparable biological activities, including antimicrobial and anticancer properties.
Formamido derivatives: Compounds with formamido groups often show enhanced binding affinity to biological targets and improved stability.
Propanoic acid derivatives: These compounds are known for their role in various biochemical pathways and their potential therapeutic applications.
The uniqueness of this compound lies in its combination of the indazole ring, formamido group, and propanoic acid moiety, which together contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-(1H-indazole-3-carbonylamino)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c15-9(16)5-6-12-11(17)10-7-3-1-2-4-8(7)13-14-10/h1-4H,5-6H2,(H,12,17)(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVWOWGKQKGHJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C(=O)NCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401285962 | |
Record name | N-(2H-Indazol-3-ylcarbonyl)-β-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401285962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019110-35-0 | |
Record name | N-(2H-Indazol-3-ylcarbonyl)-β-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1019110-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2H-Indazol-3-ylcarbonyl)-β-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401285962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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